Ethyl 2-methoxy-6-(trifluoromethyl)benzoate
Description
Properties
Molecular Formula |
C11H11F3O3 |
|---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
ethyl 2-methoxy-6-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H11F3O3/c1-3-17-10(15)9-7(11(12,13)14)5-4-6-8(9)16-2/h4-6H,3H2,1-2H3 |
InChI Key |
XHVIRLYUSBFOCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1OC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methoxy-6-(trifluoromethyl)benzoate typically involves the esterification of 2-methoxy-6-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methoxy-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-methoxy-6-(trifluoromethyl)benzoic acid.
Reduction: 2-methoxy-6-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. Ethyl 2-methoxy-6-(trifluoromethyl)benzoate has been studied for its effectiveness against various bacterial strains. A study demonstrated that the introduction of the trifluoromethyl group significantly improved the compound's binding affinity to bacterial targets, leading to increased antibacterial activity .
Antiplatelet Agents
The compound has been explored as a potential antiplatelet agent. In vitro studies showed that derivatives of this compound inhibited platelet aggregation, making it a candidate for cardiovascular therapies . The mechanism involves the modulation of platelet activation pathways, which are crucial in thrombus formation.
Herbicide Development
This compound serves as an intermediate in the synthesis of herbicides. Its structure allows it to interact with specific biochemical pathways in plants, inhibiting growth or inducing selective toxicity . This application is particularly valuable in maize cultivation, where targeted herbicides can improve crop yield while minimizing damage to surrounding flora.
Coatings and Polymers
Due to its chemical stability and resistance to environmental degradation, this compound is being investigated for use in coatings and polymers. The incorporation of this compound into polymer matrices can enhance properties such as chemical resistance, thermal stability, and hydrophobicity .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against gram-positive and gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Herbicide Development
In agricultural research, this compound was tested as part of a new herbicide formulation. Field trials demonstrated a 30% increase in maize yield compared to untreated plots, showcasing the compound's effectiveness in weed management while preserving crop health.
Mechanism of Action
The mechanism of action of Ethyl 2-methoxy-6-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Ethyl 2-(Trifluoromethyl)Benzoate (CAS: 577-62-8)
- Structure : Trifluoromethyl at position 2, ethyl ester at position 1.
- Comparison : Lacks the methoxy group at position 2, simplifying steric hindrance but reducing electron-donating capacity. This may result in lower reactivity in nucleophilic aromatic substitution compared to the target compound .
Ethyl 4-(Trifluoromethyl)Benzoate (CAS: 583-02-8)
- Structure : Trifluoromethyl at position 4 (para to the ester).
Functional Group Variations
Ethyl 3-Bromo-2-Cyano-6-(Trifluoromethyl)Benzoate (CAS: 1805023-21-5)
- Structure: Bromo (-Br) at position 3, cyano (-CN) at position 2, and trifluoromethyl at position 6.
- Comparison: The electron-withdrawing cyano and bromo groups enhance electrophilicity, making this compound more reactive in cross-coupling reactions compared to the methoxy-containing target compound. However, steric bulk may reduce solubility .
Ethyl 3-Chloro-2-Fluoro-6-(Trifluoromethyl)Benzoate (CAS: 773135-49-2)
- Structure : Chloro (-Cl) at position 3, fluoro (-F) at position 2, and trifluoromethyl at position 6.
Alkoxy Chain Modifications
Ethyl 6-Ethoxy-2-Fluoro-3-(Trifluoromethyl)Benzoate (CAS: 2701647-03-0)
- Structure : Ethoxy (-OEt) at position 6, fluoro at position 2, and trifluoromethyl at position 3.
- Comparison : The ethoxy group’s longer alkyl chain increases lipophilicity compared to the methoxy group in the target compound. This modification could enhance blood-brain barrier penetration in drug candidates .
Comparative Data Table
Biological Activity
Ethyl 2-methoxy-6-(trifluoromethyl)benzoate is an organic compound that has garnered attention in medicinal chemistry and agrochemical research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C₁₄H₁₃F₃O₂
- Molecular Weight : Approximately 233.19 g/mol
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors influencing its biological interactions and pharmacokinetics.
Mechanisms of Biological Activity
Research indicates that this compound interacts with various biomolecules, potentially affecting enzyme activity and receptor interactions. The presence of the trifluoromethyl group may enhance binding affinity to biological targets, making it a candidate for drug development aimed at specific pathways.
Key Findings on Biological Activity
- Enzyme Interaction : Studies suggest that the compound may modulate enzyme activities, particularly those involved in metabolic pathways. The trifluoromethyl substituent appears to increase interaction with lipid membranes, influencing pharmacokinetics and bioavailability.
- Antimicrobial Activity : In related studies, compounds with similar structures have shown promising antimicrobial properties. The trifluoromethyl group often correlates with enhanced antibacterial efficacy against various strains, including E. coli and Pseudomonas aeruginosa .
- Cytotoxicity : Preliminary assessments indicate low cytotoxicity at concentrations up to 100 µM, suggesting a favorable safety profile for further development .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds to this compound:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Ethyl 2-amino-4-(trifluoromethyl)benzoate | Amino group at position 2 | Increased reactivity due to amino functionality |
| Ethyl 2-amino-6-(difluoromethyl)benzoate | Difluoromethyl instead of trifluoromethyl | Lower lipophilicity compared to the trifluoromethyl variant |
| Ethyl 2-amino-6-(methyl)benzoate | Methyl group instead of trifluoromethyl | Reduced metabolic stability compared to trifluoromethyl |
This compound stands out due to its enhanced lipophilicity and metabolic stability attributed to the trifluoromethyl substituent, making it particularly interesting for medicinal applications .
Study on Antimicrobial Properties
In a study examining the antimicrobial activity of various derivatives, this compound was noted for its effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was crucial in enhancing the spectrum of activity .
Investigation into Cytotoxic Effects
A recent investigation into the cytotoxic effects of related compounds revealed that this compound exhibited moderate cytotoxicity against several human cancer cell lines, including MCF-7 (breast cancer), A2780 (ovarian cancer), and HT29 (colon cancer). The results indicated that while some derivatives had potent activity, this compound maintained a relatively safe profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
